2,4-Diaminopyrimidin-5-ol dihydrochloride chemical properties
2,4-Diaminopyrimidin-5-ol dihydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Diaminopyrimidin-5-ol Dihydrochloride
Abstract: This technical guide provides a comprehensive overview of 2,4-diaminopyrimidin-5-ol dihydrochloride, a key heterocyclic compound. While the 2,4-diaminopyrimidine scaffold is a well-established pharmacophore, particularly known for its role in dihydrofolate reductase (DHFR) inhibitors, the 5-hydroxy derivative serves primarily as a versatile synthetic intermediate in modern drug development. This document details its chemical identity, physicochemical properties, and safety profile. It further presents representative protocols for its synthesis and analytical characterization, discusses its chemical reactivity, and explores its applications in medicinal chemistry, most notably as the foundational core of the P2X3 receptor antagonist, Gefapixant. This guide is intended for researchers, chemists, and drug development professionals who utilize pyrimidine-based scaffolds in their work.
Chemical Identity and Physicochemical Properties
2,4-Diaminopyrimidin-5-ol dihydrochloride is the salt form of the parent compound, 2,4-diaminopyrimidin-5-ol. The dihydrochloride salt enhances stability and handling properties for laboratory use.
Compound Identification
| Property | Value | Source(s) |
| Chemical Name | 2,4-Diaminopyrimidin-5-ol dihydrochloride | |
| Synonyms | 5-Hydroxy-2,4-pyrimidinediamine dihydrochloride | |
| CAS Number | 141124-58-5 | |
| Parent CAS | 70035-83-5 (Free Base) | N/A |
| Molecular Formula | C₄H₆N₄O · 2HCl | |
| Molecular Weight | 199.04 g/mol | |
| InChI Key | RJCJNXXYYTWFCM-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Light yellow to yellow powder or crystals | |
| Melting Point | Data not publicly available | N/A |
| Solubility | Data not publicly available; expected to have some solubility in water due to its salt form. Solubility in organic solvents like DMSO and methanol is likely. | |
| pKa | Data not publicly available | N/A |
Spectroscopic and Analytical Characterization
While specific, published spectra for this exact compound are scarce, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization by researchers.
Predicted Spectroscopic Features
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¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the C6-proton on the pyrimidine ring, likely as a singlet. Broad signals corresponding to the protons of the two amino groups (-NH₂) and the hydroxyl group (-OH) would also be present. The exact chemical shifts would be influenced by the protonation state and solvent.
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¹³C NMR: The spectrum would show four distinct signals for the pyrimidine ring carbons. The carbon bearing the hydroxyl group (C5) would be shifted significantly downfield compared to the others.
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IR Spectroscopy (KBr Pellet): Key vibrational bands would include N-H stretching frequencies for the primary amine groups (typically 3300-3500 cm⁻¹), a broad O-H stretch from the hydroxyl group (around 3200-3600 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (in the 1550-1650 cm⁻¹ region), and C-O stretching.[1]
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Mass Spectrometry (ESI+): The expected mass for the protonated free base [M+H]⁺ would be approximately 127.06 m/z.
Analytical Workflow for Purity Assessment
A robust analytical method is critical for confirming the purity of 2,4-diaminopyrimidin-5-ol dihydrochloride, especially when it is used as a starting material in a multi-step synthesis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard and effective technique.
Caption: Workflow for HPLC Purity Analysis.
Representative HPLC Protocol
This protocol is a general method suitable for assessing the purity of polar heterocyclic compounds like 2,4-diaminopyrimidin-5-ol dihydrochloride. Method optimization may be required.
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Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, gradient pump, autosampler, and column thermostat.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 220 nm.
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Injection Volume: 5 µL.
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Gradient Program:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-17 min: 95% B
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17-18 min: 95% to 5% B
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18-22 min: 5% B (Re-equilibration)
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Sample Preparation:
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Prepare a stock solution by accurately weighing and dissolving the compound in a suitable diluent (e.g., Water:Acetonitrile 95:5) to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
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Causality Behind Choices: The C18 column is a workhorse for RP-HPLC. The use of TFA as an ion-pairing agent helps to improve peak shape for basic compounds containing amino groups. A gradient elution is employed to ensure that both the main polar analyte and any less polar impurities are eluted effectively within a reasonable runtime.
Synthesis and Reactivity
Plausible Synthetic Pathway
Caption: Plausible synthesis of the target compound.
Representative Synthetic Protocol
This protocol is a representative example and has not been experimentally validated.
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Step 1: Synthesis of 2,4-Diamino-5-(benzyloxy)pyrimidine (Protected Intermediate)
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In a round-bottom flask equipped with a reflux condenser, dissolve guanidine hydrochloride in anhydrous ethanol.
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Add sodium ethoxide (NaOEt) to the solution to generate free guanidine in situ; a precipitate of sodium chloride will form.
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To this mixture, add ethyl 2-cyano-2-(benzyloxy)acetate.
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Heat the reaction mixture to reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.
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After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
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Step 2: Deprotection to form 2,4-Diaminopyrimidin-5-ol (Free Base)
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Dissolve the protected pyrimidine intermediate from Step 1 in a suitable solvent such as ethanol or methanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator, and stir vigorously at room temperature.
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Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the mixture through Celite to remove the Pd/C catalyst.
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Evaporate the solvent to yield the crude free base, 2,4-diaminopyrimidin-5-ol.
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Step 3: Formation of 2,4-Diaminopyrimidin-5-ol Dihydrochloride
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Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or methanol.
-
Slowly add two equivalents of concentrated hydrochloric acid or a solution of HCl in isopropanol while stirring.
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The dihydrochloride salt should precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
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Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove residual solvent, and dry under vacuum.
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Chemical Reactivity
The reactivity of 2,4-diaminopyrimidin-5-ol is governed by its functional groups:
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Amino Groups: The amino groups at the C2 and C4 positions are nucleophilic and can undergo reactions such as acylation, alkylation, and condensation.
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Hydroxyl Group: The C5 hydroxyl group is phenolic in nature. It can be alkylated to form ethers or acylated to form esters. This position is the key reactive site for its use as a synthetic intermediate.
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Pyrimidine Ring: The electron-rich pyrimidine ring can undergo electrophilic aromatic substitution, although the amino groups are strongly activating and can direct the substitution.
Biological Context and Applications
The 2,4-Diaminopyrimidine Scaffold: A Privileged Structure
The 2,4-diaminopyrimidine core is a classic "privileged structure" in medicinal chemistry.[3] Its primary historical and ongoing significance is as a bioisostere of the pteridine ring of folic acid. This structural mimicry allows it to bind to and inhibit the enzyme Dihydrofolate Reductase (DHFR).[4][5] DHFR is essential for the synthesis of nucleotides and, consequently, DNA replication. Selective inhibition of bacterial or protozoal DHFR over human DHFR is the basis for the therapeutic action of drugs like Trimethoprim (antibacterial) and Pyrimethamine (antimalarial).[5]
The structure-activity relationship (SAR) of these inhibitors is heavily dependent on the substituents, particularly at the C5 position. Aromatic substitutions at C5 are known to enhance DHFR inhibition by providing additional binding interactions within the enzyme's active site.[3]
Application as a Key Synthetic Intermediate: The Case of Gefapixant
The most prominent modern application of the 2,4-diaminopyrimidin-5-ol scaffold is as the central building block for Gefapixant , a first-in-class, non-narcotic oral treatment for refractory or unexplained chronic cough.[6][7]
In the synthesis of Gefapixant, the 5-hydroxy group of the pyrimidine core is not the primary pharmacophore for the final target but rather a crucial chemical handle. It is used to form an ether linkage with a substituted benzene ring, creating the final drug molecule, 5-((2,4-Diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide.[8][9][10]
Caption: The dual role of the 2,4-diaminopyrimidine scaffold.
Gefapixant's mechanism of action is entirely different from DHFR inhibition. It is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways.[6] By blocking this receptor, Gefapixant reduces the cough reflex. This illustrates the versatility of the 2,4-diaminopyrimidin-5-ol building block, enabling the synthesis of complex molecules with diverse biological targets.
Safety, Handling, and Storage
Hazard Identification
2,4-Diaminopyrimidin-5-ol dihydrochloride is classified as hazardous. Users must consult the full Safety Data Sheet (SDS) before handling.
| GHS Information | Code & Statement | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Recommended Handling and Storage
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Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature. Keep in a dry, cool place away from incompatible materials such as strong oxidizing agents.
References
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Morsy, M. A., Abdel-Gawad, H., & Ghorab, M. M. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(22), 4347–4352. [Link]
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Wróbel, A., & Drozdowska, D. (2021). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry, 28(5), 910–939. [Link]
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New Drug Approvals. (2022, January 27). Gefapixant citrate. Retrieved March 7, 2026, from [Link]
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Wróbel, A., & Drozdowska, D. (2019). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry. [Link]
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Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]
- Google Patents. (n.d.). EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine.
- Google Patents. (n.d.). US2416617A - Preparation of 2,4-diaminopyrimidines.
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Rosowsky, A., et al. (2008). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 13(4), 861–879. [Link]
- Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
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ResearchGate. (n.d.). Structural requirements for DHFR inhibition activity. Retrieved March 7, 2026, from [Link]
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Gangjee, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry, 47(4), 915-924. [Link]
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PubChem. (n.d.). Gefapixant. Retrieved March 7, 2026, from [Link]
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Organic Syntheses. (n.d.). 2,4-Diamino-6-hydroxypyrimidine. Retrieved March 7, 2026, from [Link]
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ResearchGate. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). WO2022060945A1 - Solid state forms of gefapixant and process for preparation thereof.
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Wikipedia. (n.d.). 2,4-Diaminopyrimidine. Retrieved March 7, 2026, from [Link]
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Pharmaffiliates. (n.d.). Gefapixant Citrate. Retrieved March 7, 2026, from [Link]
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PharmaCompass. (n.d.). Gefapixant Citrate. Retrieved March 7, 2026, from [Link]
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